molecular formula C11H12BrClN2O2 B2994486 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride CAS No. 1423024-39-8

2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride

Cat. No.: B2994486
CAS No.: 1423024-39-8
M. Wt: 319.58
InChI Key: SFXYTOLDAIQWCB-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid hydrochloride is a brominated indole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromoindole and an appropriate amino acid derivative.

  • Reaction Steps: The indole ring undergoes halogenation to introduce the bromo group at the 4-position. Subsequently, the amino acid moiety is introduced through a series of reactions involving protection, activation, and coupling steps.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods:

  • Scale-Up: The synthetic route is optimized for large-scale production, ensuring cost-effectiveness and high yield.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups on the indole ring.

  • Substitution: Substitution reactions at the bromo position can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles and electrophiles are used for substitution reactions, with conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acid derivatives.

  • Reduction Products: Reduced indole derivatives with altered functional groups.

  • Substitution Products: Various substituted indole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials. Biology: It serves as a tool in biological studies to investigate the role of indole derivatives in cellular processes. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-3-(1H-indol-3-yl)propanoic acid: Lacks the bromo substituent.

  • 3-(4-bromo-1H-indol-3-yl)propanoic acid: Lacks the amino group.

  • 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid: Similar structure with a chloro substituent instead of bromo.

Uniqueness: The presence of the bromo group at the 4-position of the indole ring distinguishes this compound from its analogs, potentially altering its biological activity and chemical reactivity.

Properties

IUPAC Name

2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2.ClH/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16;/h1-3,5,8,14H,4,13H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXYTOLDAIQWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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